N-(3,4-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 3,4-dimethoxyaniline with 4-nitrophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3,4-dimethoxyphenyl)-2-(4-chlorophenoxy)acetamide: Contains a chloro group instead of a nitro group.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can lead to unique interactions with biological targets and distinct physicochemical properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-14-8-3-11(9-15(14)23-2)17-16(19)10-24-13-6-4-12(5-7-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFKHLBUYNCGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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